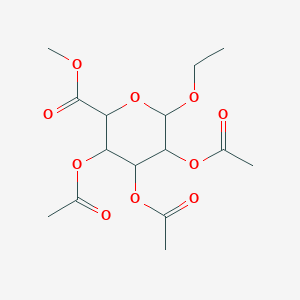

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester

Description

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a chemically modified glucuronic acid derivative. Its structure features a beta-D-glucuronide backbone with three acetyl groups protecting the hydroxyl positions at C-2, C-3, and C-4, along with an ethyl ester at the uronic acid carboxyl group and a methyl ester at the anomeric position. This compound is primarily used as a synthetic intermediate in the preparation of glucuronide conjugates for drug metabolism studies or analytical reference standards. The acetyl groups enhance stability during synthesis, while the ester moieties influence solubility and enzymatic hydrolysis rates .

Properties

Molecular Formula |

C15H22O10 |

|---|---|

Molecular Weight |

362.33 g/mol |

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3 |

InChI Key |

CWYBDXQVVNLNJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester typically involves the acetylation of beta-D-glucuronide methyl ester. One common method includes dissolving 1,2,3,4-tetra-O-acetyl-D-glucuronide methyl ester in a suitable solvent like chloroform or methanol, followed by the addition of ethylating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maintain a stable temperature and pH, ensuring high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: In acidic or basic conditions, it can hydrolyze to form beta-D-glucuronide and acetic acid.

Oxidation: It can be oxidized to form glucuronic acid derivatives.

Substitution: Under nucleophilic conditions, it can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Beta-D-glucuronide and acetic acid.

Oxidation: Glucuronic acid derivatives.

Substitution: Various glucuronide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is extensively used in scientific research due to its versatility:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Plays a role in studying glycosylation processes and enzyme-substrate interactions.

Medicine: Investigated for its potential in drug delivery systems and as a prodrug for targeting specific tissues.

Industry: Utilized in the production of biodegradable materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its role as a glycoside. It interacts with specific enzymes and receptors in the body, facilitating the delivery of active pharmaceutical ingredients to targeted tissues. The acetyl groups enhance its stability and solubility, allowing for efficient transport and release of the active compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Glucuronide esters with protective acetyl groups and varying ester substituents are common in pharmaceutical and biochemical research. Below is a comparative analysis of key analogues:

Key Differences and Implications

Aglycone Modifications :

- The 4-nitrophenyl () and 4-iodophenyl () derivatives serve as chromogenic or radiolabeled probes, whereas the ethyl/methyl ester variant (target compound) is tailored for metabolic studies.

- Quercetin glucuronide esters () demonstrate bioactivity dependent on the ester group; ethyl esters exhibit superior anti-inflammatory potency compared to methyl esters.

Ester Stability :

Synthetic Routes :

Physicochemical Properties :

Research Findings

- Enzymatic Hydrolysis: Beta-glucuronidase selectively cleaves the glucuronide bond in 4-nitrophenyl derivatives (), a property exploited in diagnostic kits.

- Synthetic Efficiency : The target compound’s acetyl groups improve reaction yields (e.g., >80% in -like conditions) compared to benzyl-protected analogues, which require harsher deprotection.

- Biological Activity: Ethyl esters in flavonoid glucuronides () enhance cellular uptake, correlating with lower IC₅₀ values in anti-inflammatory assays.

Biological Activity

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a glucuronide derivative that has garnered attention in biochemical research due to its potential biological activities. Glucuronides are known for their roles in drug metabolism and detoxification, and their derivatives often exhibit various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of three acetyl groups attached to the glucuronic acid moiety. This structural modification can influence its solubility, stability, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₁₀ |

| Molecular Weight | 290.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Metabolism and Bioavailability

Research indicates that glucuronides, including this compound, undergo extensive metabolism in the human body. The metabolic pathways often involve conjugation reactions which enhance solubility and facilitate excretion. For instance, studies have shown that derivatives of glucuronic acid can penetrate the blood-brain barrier (BBB), suggesting potential neuroprotective effects related to their parent compounds .

Antioxidant Activity

The antioxidant capacity of glucuronides is an area of active investigation. This compound may exhibit antioxidant properties similar to other polyphenolic glucuronides. This activity could be beneficial in mitigating oxidative stress-related damage in various tissues .

Cytotoxic Effects

Preliminary studies indicate that some glucuronides can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example, extracts containing similar compounds have shown significant reductions in cell viability in melanoma cell lines without markedly affecting normal keratinocytes . This selective toxicity underscores the potential for developing targeted cancer therapies based on glucuronide derivatives.

Case Studies

- Neuroprotective Study : A study investigating the effects of resveratrol metabolites found that certain glucuronides could modulate neurodegenerative pathways. The presence of these metabolites in the brain following dietary intake suggests a direct link between dietary polyphenols and brain health .

- Cytotoxicity Assessment : In vitro assays demonstrated that extracts rich in flavonoid glucuronides led to a significant decrease in viability of A375 melanoma cells while showing lower toxicity to normal cells . This selective effect highlights the therapeutic potential of glucuronides in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.